DBCO-NHCO-PEG6-maleimide
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Overview
Description
DBCO-NHCO-PEG6-maleimide is a polyethylene glycol-based linker compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group and a maleimide group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the maleimide group reacts specifically with thiols to form stable thioether bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-maleimide involves the conjugation of a DBCO group with a maleimide group through a polyethylene glycol (PEG) spacer. The general synthetic route includes:
Activation of the DBCO group: The DBCO group is activated by reacting with a suitable reagent to form an intermediate.
PEGylation: The intermediate is then reacted with a PEG spacer to form a PEGylated DBCO compound.
Maleimide conjugation: The PEGylated DBCO compound is finally reacted with a maleimide group to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of DBCO intermediates and PEG spacers are synthesized.
Conjugation reactions: The intermediates are conjugated in large reactors under controlled conditions to ensure high yield and purity.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG6-maleimide undergoes several types of chemical reactions:
Strain-promoted alkyne-azide cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages.
Thiol-maleimide reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
SPAAC reaction: Typically performed in aqueous or organic solvents without the need for a copper catalyst.
Thiol-maleimide reaction: Conducted in aqueous buffers at neutral to slightly basic pH
Major Products Formed
Triazole linkages: Formed from the SPAAC reaction between the DBCO group and azides.
Thioether bonds: Formed from the reaction between the maleimide group and thiols
Scientific Research Applications
DBCO-NHCO-PEG6-maleimide has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of targeted therapies, including cancer treatments.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG6-maleimide involves its ability to form stable covalent bonds with target molecules:
DBCO group: Undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-maleimide: Similar in structure but may have different PEG spacer lengths.
Dibenzocyclooctyne-PEG4-maleimide: Contains a shorter PEG spacer compared to DBCO-NHCO-PEG6-maleimide
Uniqueness
This compound is unique due to its specific combination of a DBCO group, a PEG6 spacer, and a maleimide group. This combination provides:
Enhanced solubility: The PEG6 spacer increases the hydrophilicity of the compound.
Versatility: The compound can react with both azides and thiols, making it suitable for a wide range of bioconjugation applications.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPCYZHODWUAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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